molecular formula C16H15N3O4S B2403912 1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1798023-71-8

1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2403912
CAS No.: 1798023-71-8
M. Wt: 345.37
InChI Key: YYIAXEDRAWERPM-UHFFFAOYSA-N
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Description

1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzothiazole derivative. One common method involves the reaction of 2-aminothiophenol with various esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate to produce benzothiazole derivatives . These derivatives are then subjected to further reactions to introduce the azetidine and pyrrolidine-2,5-dione moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that utilize high-yield reactions and cost-effective reagents. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and chemical reactivity. This structural complexity allows for a wide range of applications and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

1-[2-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-13-5-6-14(21)19(13)9-15(22)18-7-10(8-18)23-16-17-11-3-1-2-4-12(11)24-16/h1-4,10H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIAXEDRAWERPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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